molecular formula C18H17ClN2OS B11514765 (3-Amino-6-butylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone

(3-Amino-6-butylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone

Cat. No.: B11514765
M. Wt: 344.9 g/mol
InChI Key: URFILCOLWRJZJJ-UHFFFAOYSA-N
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Description

6-BUTYL-2-(4-CHLOROBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The unique structure of 6-BUTYL-2-(4-CHLOROBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE makes it a valuable compound for various scientific research applications.

Preparation Methods

The synthesis of 6-BUTYL-2-(4-CHLOROBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE typically involves a multi-step process. One common method is the condensation of 3-methylpentane-2,4-dione with cyanothioacetamide in the presence of sodium ethoxide, followed by the addition of chloroacetonitrile and heating in formamide . This method yields the desired thieno[2,3-b]pyridine derivative with high efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

6-BUTYL-2-(4-CHLOROBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

6-BUTYL-2-(4-CHLOROBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-BUTYL-2-(4-CHLOROBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit kinase activity, leading to reduced cell proliferation in cancer cells . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

6-BUTYL-2-(4-CHLOROBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE can be compared with other thieno[2,3-b]pyridine derivatives, such as:

The uniqueness of 6-BUTYL-2-(4-CHLOROBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H17ClN2OS

Molecular Weight

344.9 g/mol

IUPAC Name

(3-amino-6-butylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone

InChI

InChI=1S/C18H17ClN2OS/c1-2-3-4-13-9-10-14-15(20)17(23-18(14)21-13)16(22)11-5-7-12(19)8-6-11/h5-10H,2-4,20H2,1H3

InChI Key

URFILCOLWRJZJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC=C(C=C3)Cl)N

Origin of Product

United States

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